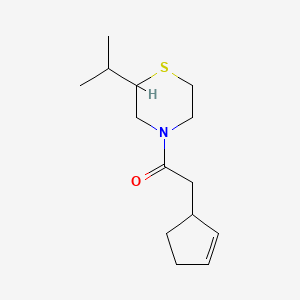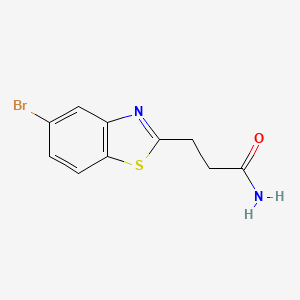
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting various enzymes such as cytochrome P450 and topoisomerase II. It has also been shown to interact with DNA, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been shown to have various biochemical and physiological effects. In medicine, it has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been shown to have potential use as a building block for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is its potential use in various fields of science such as medicine, agriculture, and material science. However, one major limitation is the lack of understanding of its mechanism of action, which hinders its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole. In medicine, further studies are needed to understand its mechanism of action and potential use as a drug delivery system. In agriculture, further studies are needed to understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use as a building block for the synthesis of novel materials. Additionally, further studies are needed to understand its potential toxicity and environmental impact.
In conclusion, 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. Further studies are needed to fully understand its mechanism of action, potential applications, and environmental impact.
Synthesemethoden
The synthesis of 1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole involves the reaction of 1-methyl-1,2,4-triazole-5-thiol with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as sodium hydride. The reaction takes place under reflux conditions in an appropriate solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, it has been shown to have herbicidal and insecticidal properties. In material science, it has been studied for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17-14(15-10-16-17)9-18-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKJVFFOBUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CSC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanylmethyl)-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)


![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7591544.png)